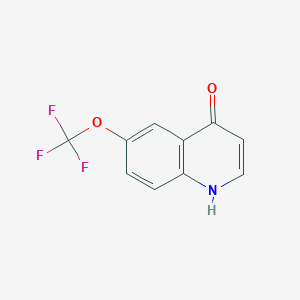

6-(Trifluoromethoxy)quinolin-4-ol

Vue d'ensemble

Description

L’amikacine (hydrate) est un antibiotique aminoglycoside semi-synthétique dérivé de la kanamycine A. Il est principalement utilisé pour traiter les infections graves causées par des bactéries Gram-négatives et certaines bactéries Gram-positives. Ce composé est particulièrement efficace contre les souches résistantes aux autres aminoglycosides, ce qui en fait un outil crucial dans la lutte contre les infections bactériennes multirésistantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’amikacine est synthétisée par acylation du groupe amino de la kanamycine A avec l’acide L-(-)-γ-amino-α-hydroxybutyrique. Ce processus implique la réaction de la kanamycine A avec l’agent acylant dans des conditions contrôlées pour produire l’amikacine .

Méthodes de production industrielle : La production industrielle de l’amikacine implique une fermentation à grande échelle de Streptomyces kanamyceticus pour produire de la kanamycine A, suivie d’une modification chimique par acylation. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’amikacine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa modification et sa fonctionnalisation dans les applications pharmaceutiques.

Réactifs et conditions courants :

Oxydation : L’amikacine peut être oxydée en utilisant de puissants agents oxydants dans des conditions contrôlées.

Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés aminoglycosidiques modifiés présentant des propriétés pharmacologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

L’amikacine (hydrate) a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques aminoglycosidiques et leurs propriétés chimiques.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Largement utilisé dans les milieux cliniques pour traiter les infections bactériennes graves, y compris celles causées par des souches multirésistantes.

Industrie : Utilisé dans la production de formulations pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 6-(Trifluoromethoxy)quinolin-4-ol serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of quinoline N-oxides and dihydroquinoline derivatives, making it valuable for developing novel compounds with tailored properties.

Biology

The biological applications of this compound are significant, particularly in antimicrobial and anticancer research. Studies have shown that this compound exhibits notable activity against several pathogens and cancer cell lines. Its mechanism of action is believed to involve interactions with specific enzymes and receptors, modulating biochemical pathways that influence cell growth and survival .

Case Study: Anticancer Activity

A detailed study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, showcasing its potential as a lead compound in cancer therapy .

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development. Its ability to selectively target specific enzymes makes it a candidate for designing new therapeutics aimed at treating diseases such as cancer and infections caused by resistant bacteria. The trifluoromethoxy group enhances binding affinity to molecular targets, which is crucial for effective drug action .

Case Study: Drug Development

Research focused on optimizing derivatives of this compound has led to the discovery of compounds with improved efficacy against resistant bacterial strains. This highlights its role in addressing antibiotic resistance through innovative drug design strategies .

Industry

In industrial applications, this compound is utilized in the formulation of agrochemicals due to its insecticidal properties. For instance, flometoquin, a derivative of this compound, has been developed as an insecticide demonstrating effective control over pest populations while being safe for non-target organisms. This makes it suitable for Integrated Pest Management (IPM) programs .

Table: Comparison of Biological Activities

Mécanisme D'action

L’amikacine exerce ses effets en se liant à la sous-unité ribosomique 30S bactérienne, interférant avec la liaison de l’ARNm et les sites accepteurs d’ARNt. Cette perturbation conduit à la production de protéines non fonctionnelles ou toxiques, inhibant finalement la croissance bactérienne et provoquant la mort cellulaire. Les principales cibles moléculaires sont l’ARN ribosomique et les protéines associées impliquées dans la synthèse des protéines .

Composés similaires :

Kanamycine : Le composé parent dont l’amikacine est dérivée.

Gentamicine : Un autre antibiotique aminoglycoside ayant un mécanisme d’action similaire.

Tobramycine : Un aminoglycoside utilisé pour traiter des infections bactériennes similaires.

Comparaison : L’amikacine est unique en sa capacité à résister à la modification par les enzymes modificatrices d’aminoglycosides, ce qui la rend efficace contre les souches résistantes aux autres aminoglycosides comme la kanamycine et la gentamicine. Cette résistance est due à la présence de la chaîne latérale L-(-)-γ-amino-α-hydroxybutyryle, qui empêche l’inactivation enzymatique .

Comparaison Avec Des Composés Similaires

Kanamycin: The parent compound from which amikacin is derived.

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Tobramycin: An aminoglycoside used to treat similar bacterial infections.

Comparison: Amikacin is unique in its ability to resist modification by aminoglycoside-modifying enzymes, which makes it effective against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. This resistance is due to the presence of the L-(-)-γ-amino-α-hydroxybutyryl side chain, which prevents enzymatic inactivation .

Activité Biologique

6-(Trifluoromethoxy)quinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline core substituted with a trifluoromethoxy group. This substitution is believed to enhance its lipophilicity and potentially its biological activity. The molecular formula of the compound is C10H7F3N2O, and it has a molecular weight of 232.17 g/mol.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, similar compounds have demonstrated interactions with various biological targets:

- Inhibition of Enzymes : Quinoline derivatives often act as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.

- Modulation of Protein Activity : The compound may influence the activity of heat shock proteins (Hsp), which play critical roles in cellular stress responses and cancer cell survival.

Biological Activities

-

Anticancer Activity :

- Studies indicate that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 5 µM to 50 µM against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Table 1 summarizes the antiproliferative activity of selected quinoline derivatives:

TBD = To Be DeterminedCompound Cell Line IC50 (µM) This compound MCF-7 TBD 6BrCaQ MDA-MB-231 10 3a PC-3 48 4g MDA-MB-231 ~30 - Antimicrobial Activity :

- Inhibition of Photosynthetic Electron Transport :

Study on Anticancer Activity

A recent study evaluated the anticancer potential of several quinoline derivatives, including this compound. The research focused on its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a concentration-dependent reduction in cell viability, with some compounds achieving over 70% inhibition at optimal concentrations .

Study on Antimicrobial Properties

Another notable study explored the antimicrobial efficacy of quinoline derivatives against various mycobacterial species. The results highlighted that certain compounds exhibited enhanced activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents against resistant strains .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCAVZDSLWEEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379382 | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-87-9 | |

| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.